molecular formula C19H11F2N5O2S B12641882 3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12641882
M. Wt: 411.4 g/mol
InChI Key: COPJFWUDKBXCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that combines multiple functional groups, including difluorophenyl, methoxyphenyl, oxazole, triazole, and thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:

    Formation of the oxazole ring: This can be achieved by the cyclization of an appropriate α-haloketone with a nitrile.

    Synthesis of the triazole ring: This step often involves the reaction of a hydrazine derivative with a suitable nitrile or isothiocyanate.

    Construction of the thiadiazole ring: This can be done by the cyclization of a thiosemicarbazide with a carbon disulfide derivative.

    Final assembly: The final step involves the coupling of the previously synthesized intermediates under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs. Its multiple functional groups allow for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new therapeutic agents. Its structure suggests it could interact with multiple biological pathways, making it a candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its heterocyclic structure can impart stability and functionality to polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is likely to involve interactions with multiple molecular targets. The difluorophenyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the oxazole, triazole, and thiadiazole rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups within a single molecule. This allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Its structure also provides a unique scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C19H11F2N5O2S

Molecular Weight

411.4 g/mol

IUPAC Name

3-[3-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C19H11F2N5O2S/c1-27-11-7-5-10(6-8-11)15-9-14(25-28-15)18-24-26-17(22-23-19(26)29-18)12-3-2-4-13(20)16(12)21/h2-9H,1H3

InChI Key

COPJFWUDKBXCRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=C(C(=CC=C5)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.